Cas no 2228045-54-1 (rac-2-(1R,3S)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclopentylacetic acid)

Technical Introduction: rac-2-(1R,3S)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclopentylacetic acid is a chiral synthetic intermediate featuring a cyclopentylacetic acid backbone with an Fmoc-protected aminohexanamide moiety. Its stereochemical complexity (rac-2, 1R,3S) makes it valuable for peptide and small-molecule synthesis, particularly in medicinal chemistry and drug development. The Fmoc group ensures selective deprotection under mild basic conditions, enhancing compatibility with sensitive substrates. The compound’s structural rigidity and functional versatility enable its use in constructing constrained peptidomimetics or as a scaffold for bioactive molecule design. High purity and well-defined stereochemistry ensure reproducibility in research applications. Suitable for solid-phase peptide synthesis (SPPS) or as a building block for chiral derivatization.
rac-2-(1R,3S)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclopentylacetic acid structure
2228045-54-1 structure
Product Name:rac-2-(1R,3S)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclopentylacetic acid
CAS No:2228045-54-1
MF:C28H34N2O5
MW:478.579967975616
CID:5758816
PubChem ID:165562448
Update Time:2025-05-22

rac-2-(1R,3S)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclopentylacetic acid Chemical and Physical Properties

Names and Identifiers

    • rac-2-[(1R,3S)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclopentyl]acetic acid
    • 2228045-54-1
    • EN300-1553740
    • rac-2-(1R,3S)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclopentylacetic acid
    • Inchi: 1S/C28H34N2O5/c1-18(7-6-12-26(31)30-20-14-13-19(15-20)16-27(32)33)29-28(34)35-17-25-23-10-4-2-8-21(23)22-9-3-5-11-24(22)25/h2-5,8-11,18-20,25H,6-7,12-17H2,1H3,(H,29,34)(H,30,31)(H,32,33)/t18?,19-,20+/m0/s1
    • InChI Key: CYBDNXWIRKLWBN-NRRUETGQSA-N
    • SMILES: OC(C[C@H]1CC[C@H](C1)NC(CCCC(C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

Computed Properties

  • Exact Mass: 478.24677219g/mol
  • Monoisotopic Mass: 478.24677219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 11
  • Complexity: 721
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 105Ų

rac-2-(1R,3S)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclopentylacetic acid Pricemore >>

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Additional information on rac-2-(1R,3S)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclopentylacetic acid

Racemic 2-(1R,3S)-3-[5-(Fluorenylmethoxycarbonylamino)hexanamido]cyclopentylacetic Acid: A Comprehensive Overview

The compound with CAS number 2228045-54-1, known as racemic 2-(1R,3S)-3-[5-(fluorenylmethoxycarbonylamino)hexanamido]cyclopentylacetic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure, which includes a cyclopentyl group, an acetic acid moiety, and a fluorenylmethoxycarbonyl (Fmoc) group, all arranged in a specific stereochemical configuration.

The Fmoc group is a well-known protecting group in peptide synthesis, and its presence in this compound suggests potential applications in drug design and development. Recent studies have highlighted the importance of such groups in controlling the stereochemistry of molecules, which is crucial for their biological activity. The cyclopentyl group adds rigidity to the molecule, potentially enhancing its stability and bioavailability.

One of the most intriguing aspects of this compound is its stereochemistry, specifically the (1R,3S) configuration of the cyclopentane ring. Stereoisomerism plays a pivotal role in determining the pharmacokinetic and pharmacodynamic properties of drugs, and this compound's specific configuration may offer unique advantages in terms of efficacy and safety.

Recent research has focused on the synthesis and characterization of this compound, with particular emphasis on its potential as a building block for more complex molecules. The use of racemic mixtures has been a topic of debate in the pharmaceutical industry, with some researchers advocating for the use of enantiomerically pure compounds to minimize adverse effects.

In terms of applications, this compound could serve as a precursor for peptide-based drugs or as a component in combinatorial libraries for high-throughput screening. Its structure suggests that it may have potential in targeting specific receptors or enzymes, making it a valuable tool in drug discovery.

From an analytical standpoint, the compound's structure presents challenges for characterization techniques such as NMR and mass spectrometry due to its complexity and stereochemical nuances. However, advancements in analytical methods have made it possible to accurately determine its structure and purity.

In conclusion, racemic 2-(1R,3S)-3-[5-(fluorenylmethoxycarbonylamino)hexanamido]cyclopentylacetic acid represents a significant advancement in organic synthesis and drug design. Its unique structure and stereochemistry make it a promising candidate for further research and development in the pharmaceutical industry.

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